N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine

Physicochemical profiling Lipophilicity Drug-likeness

N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine (CAS 16763-13-6) is a synthetic 2-aminobenzothiazole derivative featuring a 6-methoxy substituent on the benzothiazole core and an N-(2,4-dichlorobenzyl) side chain. It belongs to the 2-aminobenzothiazole class, a privileged scaffold in medicinal chemistry associated with antifungal, anticancer, and antimicrobial activities.

Molecular Formula C15H12Cl2N2OS
Molecular Weight 339.2 g/mol
CAS No. 16763-13-6
Cat. No. B103441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
CAS16763-13-6
Molecular FormulaC15H12Cl2N2OS
Molecular Weight339.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)21-15(19-13)18-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19)
InChIKeyBQFYLIIPXKXSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine (CAS 16763-13-6): Compound Profile and Procurement-Relevant Classification


N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine (CAS 16763-13-6) is a synthetic 2-aminobenzothiazole derivative featuring a 6-methoxy substituent on the benzothiazole core and an N-(2,4-dichlorobenzyl) side chain. It belongs to the 2-aminobenzothiazole class, a privileged scaffold in medicinal chemistry associated with antifungal, anticancer, and antimicrobial activities [1]. The compound is commercially cataloged by Enamine as EN300-12142 and is distributed by multiple research chemical suppliers at 95–98% purity . Its molecular formula is C₁₅H₁₂Cl₂N₂OS (MW = 339.24 g/mol), SMILES: COC1=CC=C2N=C(NCC3=CC=C(Cl)C=C3Cl)SC2=C1, with an InChI Key of BQFYLIIPXKXSSB-UHFFFAOYSA-N . Currently, no primary research publications or patents specifically report quantitative biological activity data for this compound; all differentiation evidence is derived from structural comparison with published analogs, computed physicochemical properties, and class-level benzothiazole scaffold inference.

Why N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine Cannot Be Replaced by Unsubstituted Benzyl or Heteroaryl Analogs


Structural analogs within the N-benzyl-6-methoxy-1,3-benzothiazol-2-amine series cannot be assumed functionally interchangeable. The 2,4-dichlorobenzyl substituent introduces two electron-withdrawing chlorine atoms at the ortho and para positions of the pendant phenyl ring, substantially altering the electron density distribution, lipophilicity (estimated ΔLogP ≈ +1.2–1.5 versus the unsubstituted benzyl analog), and molecular volume compared to N-benzyl-6-methoxy-1,3-benzothiazol-2-amine (CAS 16763-01-2, MW 270.35 g/mol) . Published structure–activity relationship (SAR) studies on 2-aminobenzothiazole antifungals demonstrate that halogen substitution on the N-aryl/benzyl moiety directly modulates antifungal MIC values against Candida spp. [1]. The 2,4-dichloro pattern specifically may influence CYP51 binding and membrane permeability in ways that the unsubstituted benzyl (CAS 16763-01-2), the 2-furylmethyl (CAS 16763-25-0), or the 4-chlorobenzyl analogs cannot replicate. Generic substitution therefore risks altering both target engagement and physicochemical profile, undermining reproducibility in screening campaigns.

Quantitative Differentiation Evidence: N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine vs. Structural Analogs


Molecular Weight and Calculated Lipophilicity Differentiation vs. N-Benzyl Analog (CAS 16763-01-2)

The target compound increases both molecular weight and computed lipophilicity relative to the unsubstituted N-benzyl analog, shifting physicochemical parameters toward known drug-like space for membrane-permeable antifungal agents . The addition of two chlorine atoms raises MW from 270.35 to 339.24 g/mol and increases estimated XLogP by approximately 1.2–1.5 log units . In the context of 2-aminobenzothiazole antifungals, increased lipophilicity has been correlated with improved fungal cell membrane penetration [1].

Physicochemical profiling Lipophilicity Drug-likeness Benzothiazole SAR

Halogen Substitution Position and Biological Activity: Class-Level SAR Inference from 2-Aminobenzothiazole Antifungal Literature

Published SAR data on 6-substituted 2-aminobenzothiazole derivatives demonstrate that halogenated N-aryl/benzyl modifications produce distinct MIC profiles against Candida species [1]. In Catalano et al. (2013), the most active compounds (1n, 1o) achieved MIC values of 4–8 μg/mL against C. albicans, C. parapsilosis, and C. tropicalis, with molecular modeling indicating that halogen–protein interactions within the CYP51 binding pocket contribute to potency [1]. While the target compound was not directly tested, the 2,4-dichlorobenzyl pattern represents a halogenation topology distinct from the mono-halogenated or unsubstituted benzyl variants used in the study, potentially enabling unique halogen-bonding or hydrophobic contacts that the non-chlorinated analog (CAS 16763-01-2) cannot achieve.

Antifungal activity Structure–activity relationship Candida albicans 2-Aminobenzothiazole

Electronic Modulation by 2,4-Dichlorobenzyl Group vs. Unsubstituted Benzyl: Impact on Amine Basicity and Hydrogen-Bonding Capacity

The 2,4-dichlorobenzyl substituent exerts an electron-withdrawing inductive effect (−I) on the secondary amine nitrogen linking the benzothiazole core to the pendant phenyl ring, reducing the pKa of the NH group by an estimated 0.8–1.2 units relative to the unsubstituted N-benzyl analog (CAS 16763-01-2) [1]. This electronic modulation alters hydrogen-bond donor strength and may influence protein–ligand interaction geometry. In the benzothiazole antifungal series reported by Catalano et al., the nature of the N-substituent directly affected antifungal potency, with electron-withdrawing groups generally favoring activity [2]. The 2,4-dichloro substitution therefore offers a tunable electronic profile distinct from electron-neutral (unsubstituted benzyl) or electron-rich (4-methoxybenzyl) analogs.

Electronic effects Amine basicity Hydrogen bonding Benzothiazole medicinal chemistry

Commercial Availability and Purity Specifications: Sourcing Differentiation from Close Analogs

CAS 16763-13-6 is available from multiple independent suppliers at purity levels of ≥95% (AKSci, Fluorochem, ChemScene, Leyan, MolCore) . The compound is stocked as a pre-synthesized screening compound (Enamine EN300-12142) rather than a custom-synthesis-only item, enabling faster procurement turnaround compared to closely related but less commercially available analogs such as N-(2-furylmethyl)-6-methoxy-1,3-benzothiazol-2-amine (CAS 16763-25-0), which is listed by fewer suppliers . The N-benzyl analog (CAS 16763-01-2) is also commercially available but lacks the electron-withdrawing dichloro substitution that differentiates the target compound for electronic-profiling campaigns.

Chemical sourcing Purity specification Screening library procurement Benzothiazole building blocks

Recommended Application Scenarios for N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine Based on Differential Evidence


Matched-Pair SAR Profiling in Antifungal Screening Cascades

Procure CAS 16763-13-6 alongside its unsubstituted N-benzyl analog (CAS 16763-01-2) as a matched-pair set to deconvolute the contribution of 2,4-dichloro substitution to antifungal activity. The class-level SAR from Catalano et al. (2013) indicates that 2-aminobenzothiazoles with appropriate N-substitution achieve MIC values of 4–8 μg/mL against Candida spp. [1]. Testing both compounds in parallel under identical broth microdilution conditions (CLSI M27) allows measurement of the ΔMIC attributable specifically to the dichloro substitution, enabling rational lead optimization rather than single-compound screening.

Lipophilicity-Driven Membrane Permeability Assessment in Intracellular Target Assays

The estimated XLogP increase of approximately 1.2–1.5 log units for CAS 16763-13-6 relative to the unsubstituted benzyl analog (CAS 16763-01-2) makes this compound a superior candidate for intracellular antifungal target engagement assays where passive membrane diffusion is rate-limiting . Use this compound as a more lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to establish whether enhanced lipophilicity translates to improved cellular uptake for benzothiazole-based inhibitors.

Electronic Modulation Screening for CYP51 or Heme-Binding Target Panels

The electron-withdrawing 2,4-dichlorobenzyl group reduces the secondary amine pKa by an estimated 0.8–1.2 units compared to the N-benzyl analog [2]. This altered ionization state at physiological pH may be significant for targets where ligand basicity governs binding affinity, such as CYP51 (lanosterol 14α-demethylase), the molecular target of azole antifungals. Prioritize this compound for screening against heme-containing enzymes or metalloenzyme panels where the protonation state of the coordinating amine affects metal–ligand geometry, as implicated in the docking studies of Catalano et al. [1].

Chemical Library Diversification and Fragment-Based Screening Deck Assembly

Incorporate CAS 16763-13-6 into diversity-oriented screening libraries as a representative of the 2,4-dichlorobenzyl-substituted 2-aminobenzothiazole chemotype. Its multi-vendor availability at ≥95% purity ensures reproducible procurement across screening campaigns. Pair with the 2-furylmethyl analog (CAS 16763-25-0) to assess the impact of replacing the dichlorophenyl moiety with a heteroaryl group on hit rates, solubility, and selectivity profiles .

Quote Request

Request a Quote for N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.